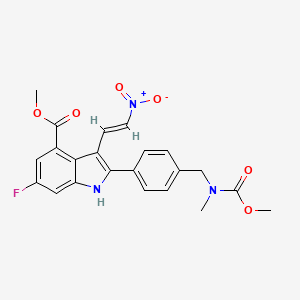
methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoro-substituted indole core, a nitrovinyl group, and a methoxycarbonyl functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized through a series of reactions including nitration, fluorination, and esterification. The nitrovinyl group can be introduced via a nitro-olefination reaction, while the methoxycarbonyl group is added through esterification reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and reagents such as palladium, copper, and various organic solvents are often employed to facilitate the reactions .
化学反応の分析
Types of Reactions
Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitrovinyl group can be reduced to an amine or hydroxylamine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted indoles, amines, and hydroxylamines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
作用機序
The mechanism of action of methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The nitrovinyl group, in particular, is known to participate in redox reactions, which can influence cellular processes .
類似化合物との比較
Similar Compounds
2-(2-methyl-2-nitrovinyl)-furan: Known for its antibacterial and antifungal activities.
(E)-1-Methyl-4-(2-nitrovinyl)-1H-pyrazole: Studied for its potential use in medicinal chemistry.
Imidazo[1,2-a]pyridines: Recognized for their wide range of applications in medicinal chemistry and material science.
Uniqueness
Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its fluoro-substituted indole core and nitrovinyl group make it particularly versatile in synthetic chemistry and drug development .
特性
分子式 |
C22H20FN3O6 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC名 |
methyl 6-fluoro-2-[4-[[methoxycarbonyl(methyl)amino]methyl]phenyl]-3-[(E)-2-nitroethenyl]-1H-indole-4-carboxylate |
InChI |
InChI=1S/C22H20FN3O6/c1-25(22(28)32-3)12-13-4-6-14(7-5-13)20-16(8-9-26(29)30)19-17(21(27)31-2)10-15(23)11-18(19)24-20/h4-11,24H,12H2,1-3H3/b9-8+ |
InChIキー |
YKQOMTFGNYHLHD-CMDGGOBGSA-N |
異性体SMILES |
CN(CC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3N2)F)C(=O)OC)/C=C/[N+](=O)[O-])C(=O)OC |
正規SMILES |
CN(CC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3N2)F)C(=O)OC)C=C[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















